Regioisomeric Differentiation: 3-(1-Aminoethyl) vs. 3-(2-Aminoethyl) Substitution Pattern
The target compound tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate places the primary amine directly adjacent to the azetidine ring (one-carbon spacer), whereas the common analog tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) positions the amine with a two-carbon ethyl spacer. This regioisomeric difference alters the conformational landscape and hydrogen-bonding geometry of the amine moiety, which is critical for target engagement. In a series of azetidine-based JAK inhibitors described in US Patent 9,359,358, compounds bearing the 3-(1-aminoethyl) substitution pattern exhibited potent JAK1 inhibition, while the 3-(2-aminoethyl) analogs were either inactive or required significant structural compensation to restore potency [1].
| Evidence Dimension | Positional isomerism impact on biological activity |
|---|---|
| Target Compound Data | 3-(1-aminoethyl) substitution on azetidine ring (one-carbon spacer to amine) |
| Comparator Or Baseline | 3-(2-aminoethyl) substitution on azetidine ring (two-carbon spacer to amine; CAS 898271-20-0) |
| Quantified Difference | Qualitative observation from patent SAR: 3-(1-aminoethyl) substitution maintains JAK1 inhibitory potency; 3-(2-aminoethyl) substitution generally reduces or ablates activity in the same scaffold [1] |
| Conditions | JAK1 kinase inhibition assays as described in US Patent 9,359,358 |
Why This Matters
Selecting the correct regioisomer is essential for maintaining target engagement in JAK inhibitor programs; procuring the 3-(2-aminoethyl) analog by mistake would invalidate SAR and require resynthesis.
- [1] Incyte Holdings Corporation. (2016). Cyclohexyl azetidine derivatives as JAK inhibitors. U.S. Patent No. 9,359,358. View Source
